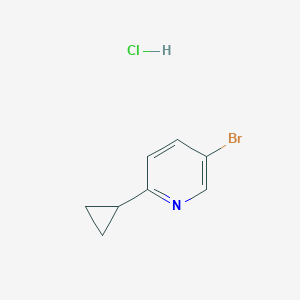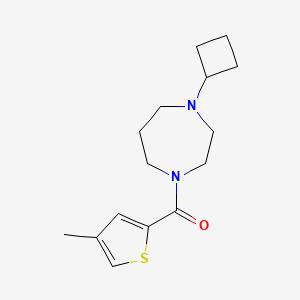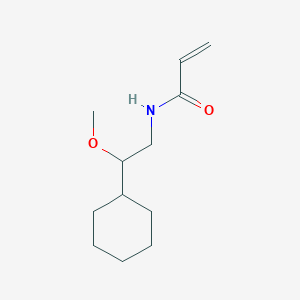
N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential in cancer therapy.
作用機序
N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide selectively binds to the DNA template of RNA polymerase I and prevents the formation of the transcription initiation complex. This leads to the inhibition of ribosome biogenesis, which is critical for cancer cell survival. The disruption of ribosome biogenesis ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the DNA damage response pathway. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to have minimal effects on normal cells, making it a promising therapeutic agent for cancer treatment.
実験室実験の利点と制限
One advantage of N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide is its selectivity for cancer cells, which makes it a promising therapeutic agent for cancer treatment. However, one limitation is its potential toxicity, which requires careful dose optimization and monitoring in clinical trials.
将来の方向性
There are several future directions for N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide research. One potential direction is the development of combination therapies that can enhance its anti-tumor activity. Another direction is the identification of biomarkers that can predict patient response to this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
合成法
N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide is synthesized through a multi-step process involving the reaction of 2-cyclohexyl-2-methoxyethanol with propargyl bromide, followed by amination with ammonia to form the intermediate. The final product is obtained by reacting the intermediate with acryloyl chloride.
科学的研究の応用
N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide has been shown to selectively inhibit RNA polymerase I transcription, resulting in the disruption of ribosome biogenesis and subsequent apoptosis in cancer cells. It has been studied in a variety of cancer models, including breast, lung, and ovarian cancer. In preclinical studies, this compound has demonstrated potent anti-tumor activity and has shown promise as a potential therapeutic agent for the treatment of cancer.
特性
IUPAC Name |
N-(2-cyclohexyl-2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-12(14)13-9-11(15-2)10-7-5-4-6-8-10/h3,10-11H,1,4-9H2,2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKIVNXREHCLFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=C)C1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2363761.png)
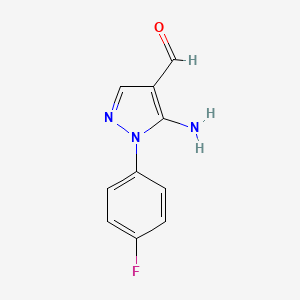
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363768.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2363771.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)
![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)
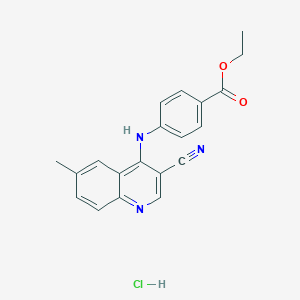
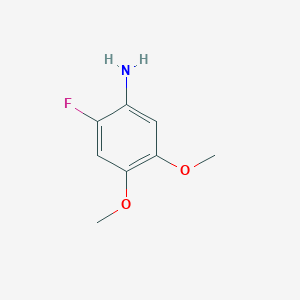
![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)
